molecular formula C5H5ClF2 B167811 1-Chloro-1,2-difluoropenta-1,4-diene CAS No. 1730-23-0

1-Chloro-1,2-difluoropenta-1,4-diene

Cat. No.: B167811
CAS No.: 1730-23-0
M. Wt: 138.54 g/mol
InChI Key: DNVLBCKCKFFSTP-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Chloro-1,2-difluoropenta-1,4-diene has several applications in scientific research:

Mechanism of Action

When a diene undergoes reaction with a strong acid like HBr, protonation results in a resonance-stabilized carbocation . The resonance-stabilized carbocation can undergo attack at two possible positions .

Preparation Methods

The synthesis of 1-Chloro-1,2-difluoropenta-1,4-diene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the halogenation of a suitable diene precursor. For instance, the reaction of 1,4-pentadiene with chlorine and fluorine sources under controlled conditions can yield this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-1,2-difluoropenta-1,4-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide and potassium fluoride.

    Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. .

Comparison with Similar Compounds

1-Chloro-1,2-difluoropenta-1,4-diene can be compared with other halogenated dienes, such as:

    1-Chloro-1,2-difluorobutadiene: Similar in structure but with a shorter carbon chain.

    1-Bromo-1,2-difluoropenta-1,4-diene: Similar but with bromine instead of chlorine.

    1-Chloro-1,2-difluorohexadiene: Similar but with a longer carbon chain.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms on a five-carbon diene structure, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-chloro-1,2-difluoropenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVLBCKCKFFSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=C(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395408
Record name 1-chloro-1,2-difluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1730-23-0
Record name 1-Chloro-1,2-difluoro-1,4-pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-1,2-difluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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